molecular formula C18H21ClO3 B3937033 4-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2-methylbenzene

4-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2-methylbenzene

Cat. No. B3937033
M. Wt: 320.8 g/mol
InChI Key: PDIYGCGYNNHOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2-methylbenzene” is a complex organic compound. It has a molecular formula of C18H21ClO3 and an average mass of 320.810 Da . This compound is likely to be a derivative of phenol, which are known to have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .


Synthesis Analysis

The synthesis of such complex phenol derivatives often involves innovative methods. For instance, a group led by Zhong in 2022 published a synthesis method for producing a similar compound, 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol. The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-hour reaction time .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its molecular formula, C18H21ClO3. It contains a benzene ring (indicated by the ‘chloro’ and ‘methyl’ in its name), which is a six-carbon ring with alternating double bonds. Attached to this ring are various functional groups, including a chlorine atom, a propoxy group, a methoxy group, and a methylphenoxy group .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite complex due to the presence of various functional groups. For instance, the compound could undergo reactions typical of aryl ethers (such as Williamson ether synthesis or cleavage), halogenated hydrocarbons (like nucleophilic substitution or elimination), and aromatic compounds (like electrophilic aromatic substitution) .

Mechanism of Action

ICI 118,551 acts as a selective beta-2 adrenergic receptor antagonist by binding to the beta-2 adrenergic receptor and blocking the binding of endogenous ligands such as epinephrine and norepinephrine. This results in the inhibition of downstream signaling pathways that are activated by the beta-2 adrenergic receptor.
Biochemical and physiological effects:
ICI 118,551 has been shown to have various biochemical and physiological effects. It has been shown to inhibit lipolysis in adipose tissue, reduce glucose uptake in skeletal muscle, and decrease insulin secretion from pancreatic beta cells. It has also been shown to have anti-inflammatory effects in the lung and inhibit platelet aggregation.

Advantages and Limitations for Lab Experiments

ICI 118,551 is a widely used selective beta-2 adrenergic receptor antagonist that has many advantages for lab experiments. It is highly selective for the beta-2 adrenergic receptor, which allows for specific targeting of this receptor in various physiological processes. It is also relatively easy to synthesize and purify. However, one limitation of ICI 118,551 is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are many future directions for the use of ICI 118,551 in scientific research. One direction is to study the role of beta-2 adrenergic receptors in the regulation of glucose metabolism in various tissues. Another direction is to investigate the effects of beta-2 adrenergic receptor antagonists on the cardiovascular system in various disease states such as heart failure and hypertension. Additionally, the development of more selective and potent beta-2 adrenergic receptor antagonists could lead to new therapeutic options for various diseases.

Scientific Research Applications

ICI 118,551 is widely used in scientific research as a selective beta-2 adrenergic receptor antagonist. It is commonly used to study the role of beta-2 adrenergic receptors in various physiological processes such as bronchodilation, lipolysis, and glucose metabolism. It is also used to study the effects of beta-2 adrenergic receptor agonists and antagonists on the cardiovascular system.

properties

IUPAC Name

1-[3-(4-chloro-2-methylphenoxy)propoxy]-2-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO3/c1-13-5-7-17(18(11-13)20-3)22-10-4-9-21-16-8-6-15(19)12-14(16)2/h5-8,11-12H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIYGCGYNNHOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)Cl)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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